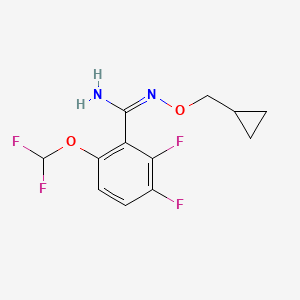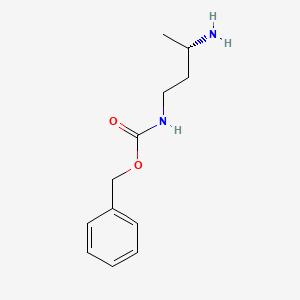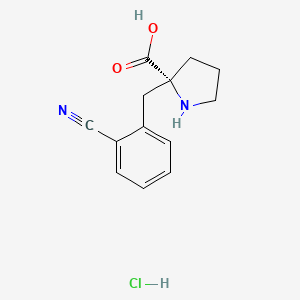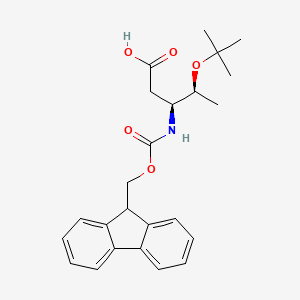
Fmoc-O-tert-butyl-D-beta-homothreonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-O-tert-butyl-D-beta-homothreonine is a biochemical used in proteomics research . It has a molecular formula of C23H27NO5 and a molecular weight of 397.46 .
Molecular Structure Analysis
The IUPAC name for this compound is (3S,4S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-tert-butoxypentanoic acid . The InChI code is 1S/C24H29NO5/c1-15(30-24(2,3)4)21(13-22(26)27)25-23(28)29-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,25,28)(H,26,27)/t15-,21-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 411.5 and a molecular formula of C24H29NO5 .Wissenschaftliche Forschungsanwendungen
Fmoc-O-tBu-D-BhT has been used in a variety of scientific research applications. It has been used as a substrate in enzyme-catalyzed reactions, as a building block for peptide synthesis, and as a tool for studying protein-ligand interactions. Additionally, Fmoc-O-tBu-D-BhT has been used in the development of new drugs and in the study of enzyme-catalyzed reactions.
Wirkmechanismus
Fmoc-O-tBu-D-BhT is a synthetic, non-natural amino acid that is able to undergo a variety of chemical reactions. It is able to act as a substrate in enzyme-catalyzed reactions, and it is also able to act as a building block for peptide synthesis. Additionally, Fmoc-O-tBu-D-BhT is able to interact with proteins, allowing it to be used in the study of protein-ligand interactions.
Biochemical and Physiological Effects
Fmoc-O-tBu-D-BhT has been found to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of protein synthesis, and it is able to interact with proteins to modulate their activity. Additionally, Fmoc-O-tBu-D-BhT has been found to be able to inhibit the activity of enzymes and to act as a substrate in enzyme-catalyzed reactions.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Fmoc-O-tBu-D-BhT in lab experiments has a number of advantages and limitations. One advantage is that it is a non-natural amino acid, which makes it easier to synthesize and manipulate. Additionally, Fmoc-O-tBu-D-BhT is able to interact with proteins, allowing it to be used in the study of protein-ligand interactions. However, one limitation is that Fmoc-O-tBu-D-BhT is a potent inhibitor of protein synthesis, which can limit its use in certain experiments.
Zukünftige Richtungen
Fmoc-O-tBu-D-BhT has a number of potential future directions. It has been used as a tool for studying protein-ligand interactions, and it could be used to develop new drugs. Additionally, Fmoc-O-tBu-D-BhT could be used to study enzyme-catalyzed reactions and to develop new synthetic methods for peptide synthesis. Finally, Fmoc-O-tBu-D-BhT could be used to study the effects of protein inhibition and to develop new inhibitors of protein synthesis.
Synthesemethoden
Fmoc-O-tBu-D-BhT can be synthesized via a number of different methods. One common method involves the use of an amino acid-protecting group, such as Fmoc-Cl, to protect the amino group of the amino acid. The protected amino acid is then reacted with a tert-butyl-protected threonine derivative in the presence of a base, such as sodium hydroxide. The reaction produces a tert-butyl-protected homothreonine derivative, which is then deprotected and the Fmoc group is removed to yield the desired product.
Eigenschaften
IUPAC Name |
(3S,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(13-22(26)27)25-23(28)29-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,25,28)(H,26,27)/t15-,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJMOCVIPRJMLW-BTYIYWSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)



![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)
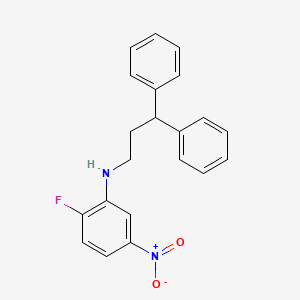
![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)
![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)
